

A Comparative Guide to Inter-Laboratory Analysis of Methomyl Oxime

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Compound of Interest		
Compound Name:	Methomyl oxime	
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This guide provides a comparative overview of analytical performance for the determination of **Methomyl oxime**, a primary metabolite of the insecticide Methomyl. The data presented herein is representative of a typical inter-laboratory comparison, designed to assist researchers, analytical scientists, and drug development professionals in evaluating and improving their own analytical methodologies. While based on established analytical techniques, the quantitative data is illustrative to showcase a comparative framework.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes hypothetical results from an inter-laboratory comparison for the analysis of **Methomyl oxime** in a spiked matrix. The data is designed to reflect potential variations in laboratory performance and methodology.



Laborator y ID	Analytical Method	Matrix	Spiked Concentr ation (µg/kg)	Reported Concentr ation (µg/kg)	Recovery (%)	z-score
Lab-001	LC-MS/MS	Lettuce	50	48.5	97	-0.5
Lab-002	GC-MS (with TMS derivatizati on)	Lettuce	50	52.1	104.2	0.7
Lab-003	HPLC-UV	Lettuce	50	45.2	90.4	-1.6
Lab-004	LC-MS/MS	Lettuce	50	49.8	99.6	0.0
Lab-005	GC-MS (with TMS derivatizati on)	Lettuce	50	55.0	110	1.7
Lab-006	HPLC-UV	Lettuce	50	42.0	84	-2.9

Note: The z-score is a measure of a laboratory's performance against the consensus value from all participating laboratories. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

The methodologies outlined below are based on established analytical procedures for the determination of Methomyl and its oxime metabolite.[1][2][3]

- 1. Sample Preparation and Extraction (QuEChERS Method)
- Homogenization: A representative 10-15 g sample of the matrix (e.g., lettuce) is homogenized.
- Extraction: A 10 g portion of the homogenized sample is placed in a 50 mL centrifuge tube.
 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.



- Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and
 0.5 g disodium hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for
 1 minute.
- Centrifugation: The sample is centrifuged at ≥3000 g for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
- The tube is vortexed for 30 seconds and then centrifuged at ≥3000 g for 5 minutes.
- · The final extract is collected for analysis.
- 3. Analytical Instrumentation
- LC-MS/MS Analysis:
 - Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific for Methomyl oxime.
- GC-MS Analysis (with Derivatization):
 - Derivatization: The extract is evaporated to dryness and reconstituted in a solvent. A
 derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
 Trimethylchlorosilane (TMCS) is added and heated to form the trimethylsilyl (TMS) ether of
 Methomyl oxime.[1]
 - Chromatographic Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

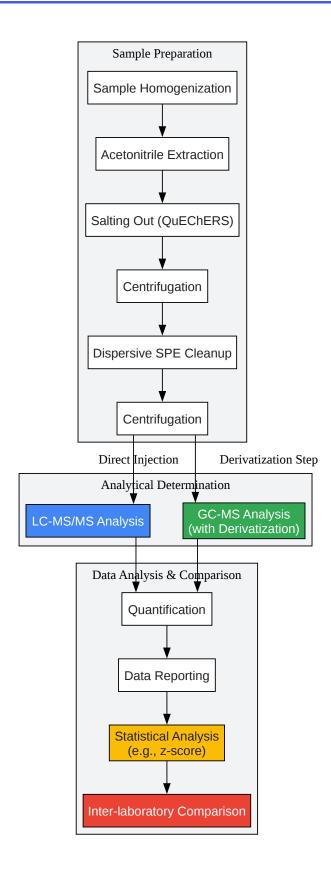


- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for the Methomyl oxime-TMS derivative.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the inter-laboratory analysis of **Methomyl oxime**.





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Workflow for **Methomyl Oxime** Inter-laboratory Comparison.



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